Hexafluoro-2,5-dihydrothiophene
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Overview
Description
Hexafluoro-2,5-dihydrothiophene is a useful research compound. Its molecular formula is C4F6S and its molecular weight is 194.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Properties
Synthesis Routes and Applications : Hexafluoro-2,5-dihydrothiophene has been studied for its role in synthesizing other compounds. For example, it is used in the preparation of difluoromaleic anhydride, a compound obtained from this compound and sulfur trioxide (Krespan, 1990).
Material Properties and Applications : The adsorption structure of 2,5-dihydrothiophene on surfaces, such as Mo(110)−(4 × 1)−S, has been studied using techniques like Near edge X-ray adsorption fine structure (NEXAFS). These insights are crucial for applications in surface chemistry and material science (Xu et al., 1993).
Polymer Chemistry Applications : this compound derivatives are used in the development of n-type semiconductors and other polymer-related applications. For example, its derivatives have been studied for their role in the synthesis and characterization of semiconducting oligomers (Facchetti et al., 2004).
Chemical Reactions and Mechanisms
Chemical Transformation Studies : The compound's role in various chemical transformations, like the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, is an area of active research. These transformations are important for creating novel compounds with potential applications in various fields (Liang et al., 2020).
Mechanistic Studies in Organic Chemistry : Understanding the reaction mechanisms involving this compound, like gold-catalyzed C-S bond formation, provides insights into more efficient and novel synthetic routes in organic chemistry (Ando, 2010).
Electronic and Optical Applications
Electronics and Photovoltaics : Studies have shown that this compound derivatives can be used in the synthesis of materials for electronic and photovoltaic applications. For example, polythiophene derivatives incorporating this compound units have been explored for their potential in solar cells (Huang et al., 2013).
Electrochromic Devices : The compound's derivatives are used in the synthesis of electrochromic devices, indicating its importance in developing advanced materials for applications like smart windows and displays (Sahin et al., 2006).
Properties
IUPAC Name |
2,2,3,4,5,5-hexafluorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIOEDAPJNTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(SC1(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449222 |
Source
|
Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-40-5 |
Source
|
Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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